
2-(Hydrazinylmethyl)-4,5-dimethyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydrazinylmethyl)-4,5-dimethyl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with hydrazinylmethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydrazinylmethyl)-4,5-dimethyl-1,3-oxazole typically involves the reaction of 4,5-dimethyl-1,3-oxazole with hydrazine derivatives. One common method is the condensation reaction between 4,5-dimethyl-1,3-oxazole-2-carbaldehyde and hydrazine hydrate under reflux conditions in ethanol. The reaction proceeds smoothly, yielding the desired product in good yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-(Hydrazinylmethyl)-4,5-dimethyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced forms.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce hydrazones.
Scientific Research Applications
2-(Hydrazinylmethyl)-4,5-dimethyl-1,3-oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Hydrazinylmethyl)-4,5-dimethyl-1,3-oxazole involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
- 2-(Hydrazinylmethyl)-4,5-dimethyl-1,3-thiazole
- 2-(Hydrazinylmethyl)-4,5-dimethyl-1,3-imidazole
- 2-(Hydrazinylmethyl)-4,5-dimethyl-1,3-pyrazole
Comparison: Compared to these similar compounds, 2-(Hydrazinylmethyl)-4,5-dimethyl-1,3-oxazole is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C6H11N3O |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(4,5-dimethyl-1,3-oxazol-2-yl)methylhydrazine |
InChI |
InChI=1S/C6H11N3O/c1-4-5(2)10-6(9-4)3-8-7/h8H,3,7H2,1-2H3 |
InChI Key |
DTIADCFKRPYPLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)CNN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


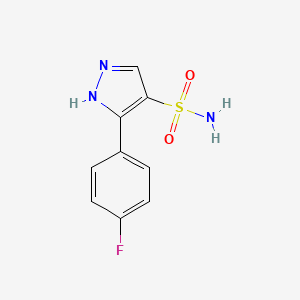
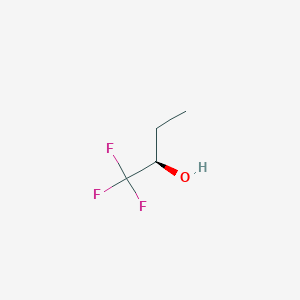

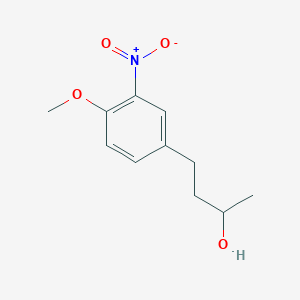


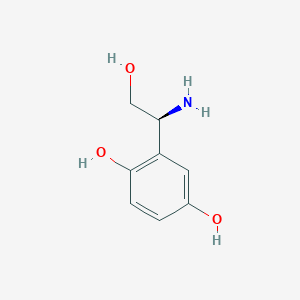
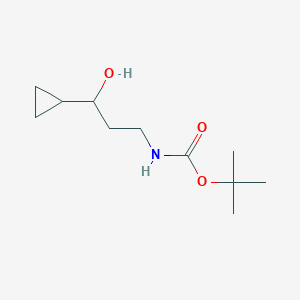


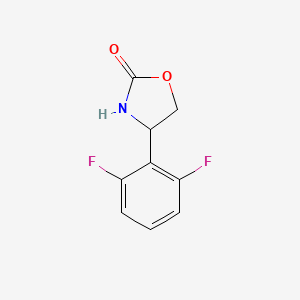
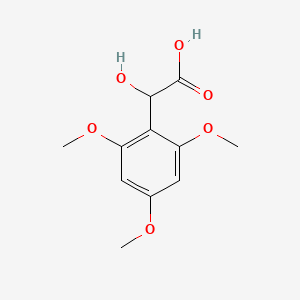
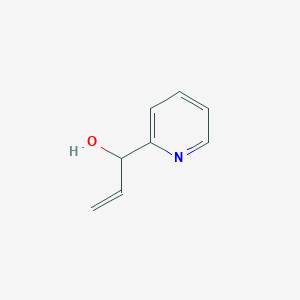
![methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride](/img/structure/B13589880.png)
